2-(tert-Butyl)-5-fluoro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

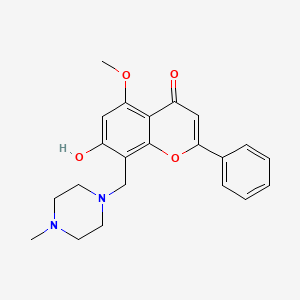

“2-(tert-Butyl)-5-fluoro-1H-indole” likely refers to a compound that is part of the indole family, which are aromatic heterocyclic organic compounds. This particular compound appears to have a tert-butyl group and a fluorine atom attached to the indole structure .

Synthesis Analysis

While specific synthesis methods for “2-(tert-Butyl)-5-fluoro-1H-indole” are not available, similar compounds have been synthesized through various methods. For instance, tert-butyl-substituted compounds have been synthesized through reactions involving tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)-5-fluoro-1H-indole” would likely involve an indole core structure with a tert-butyl group and a fluorine atom attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The chemical reactions involving “2-(tert-Butyl)-5-fluoro-1H-indole” would depend on the specific conditions and reagents used. Tert-butyl groups are known to participate in various reactions, including oxidation and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyl)-5-fluoro-1H-indole” would depend on its specific structure. Tert-butyl groups generally increase the hydrophobicity of compounds, and the presence of a fluorine atom could influence the compound’s reactivity .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(tert-Butyl)-5-fluoro-1H-indole:

Pharmaceutical Development

2-(tert-Butyl)-5-fluoro-1H-indole: is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a core scaffold for the synthesis of various bioactive molecules. Researchers are exploring its use in developing new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases .

Medicinal Chemistry

In medicinal chemistry, 2-(tert-Butyl)-5-fluoro-1H-indole is utilized to design and synthesize novel compounds with enhanced biological activity. The presence of the tert-butyl and fluoro groups can significantly improve the pharmacokinetic properties of these compounds, such as increased metabolic stability and better bioavailability .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its indole core is a versatile building block for constructing complex organic molecules. Researchers use it to develop new synthetic methodologies and to create diverse chemical libraries for high-throughput screening .

Material Science

2-(tert-Butyl)-5-fluoro-1H-indole: finds applications in material science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .

Chemical Biology

In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its ability to interact with various biological targets makes it a useful tool for investigating enzyme mechanisms, protein-protein interactions, and cellular signaling pathways .

Agricultural Chemistry

Researchers are exploring the use of 2-(tert-Butyl)-5-fluoro-1H-indole in agricultural chemistry to develop new agrochemicals. Its potential as a lead compound for creating herbicides, fungicides, and insecticides is being investigated to improve crop protection and yield .

Environmental Science

This compound is also studied for its applications in environmental science. Its stability and reactivity make it a candidate for developing new materials for environmental remediation, such as adsorbents for removing pollutants from water and soil .

Biotechnology

In biotechnology, 2-(tert-Butyl)-5-fluoro-1H-indole is used to engineer new biocatalysts and biosensors. Its structural features allow for the design of enzymes with improved catalytic efficiency and specificity, as well as sensors for detecting various biomolecules .

These applications highlight the versatility and importance of 2-(tert-Butyl)-5-fluoro-1H-indole in various fields of scientific research.

First synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole

Future Directions

properties

IUPAC Name |

2-tert-butyl-5-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBYUBGAKSMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-5-fluoro-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

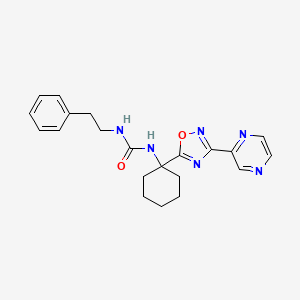

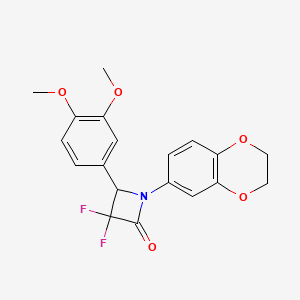

![N-(4-methoxybenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2658235.png)

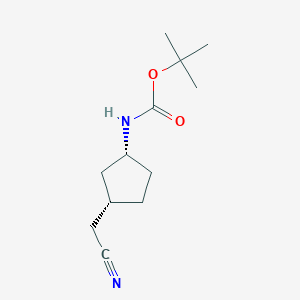

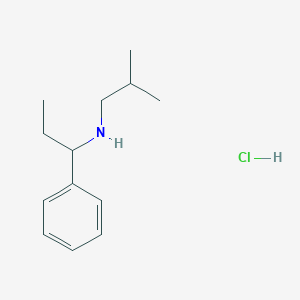

![1-[4-(2-Phenoxyacetyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2658237.png)

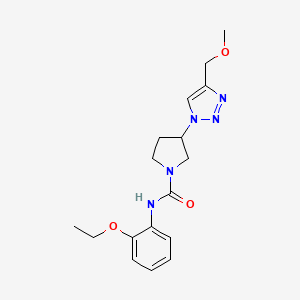

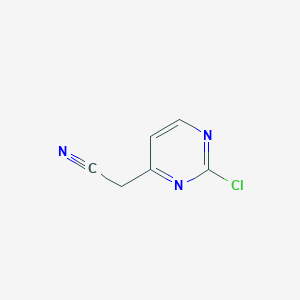

![methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2658245.png)

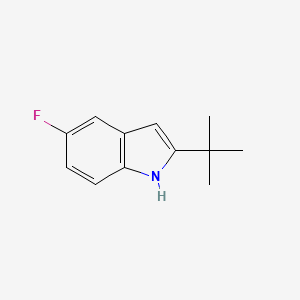

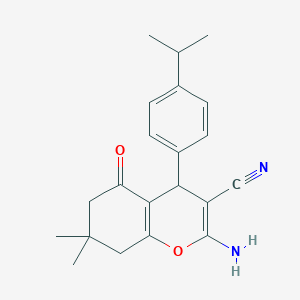

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)